

Application Notes and Protocols for Studying Cancer Metabolic Pathways with Orludodstat

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Compound of Interest

Compound Name: Orludodstat

Cat. No.: B605930

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Introduction

Orludodstat (also known as BAY 2402234) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.^[1]^[2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, and its upregulation is a hallmark of rapidly proliferating cancer cells. By inhibiting DHODH, **Orludodstat** effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in various cancer cell types. These characteristics make **Orludodstat** a valuable tool for investigating the metabolic vulnerabilities of cancer and a promising candidate for therapeutic development.

This document provides detailed application notes and experimental protocols for utilizing **Orludodstat** to study metabolic pathways in cancer research.

Mechanism of Action

Orludodstat targets DHODH, a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.^[2] Inhibition of this rate-limiting step leads to a state of "pyrimidine starvation," which in turn triggers a cascade of cellular events, including:

- **Cell Cycle Arrest:** Depletion of pyrimidine nucleotides hampers DNA and RNA synthesis, leading to an arrest in the cell cycle.
- **Induction of Differentiation:** In certain cancer types, such as acute myeloid leukemia (AML), **Orludodstat** has been shown to induce cellular differentiation.[\[1\]](#)
- **Apoptosis:** The sustained metabolic stress caused by pyrimidine depletion ultimately leads to programmed cell death.[\[3\]](#)
- **Modulation of Key Signaling Pathways:** The metabolic effects of **Orludodstat** are intertwined with critical cellular signaling pathways, including the downregulation of the oncogene c-Myc and potential modulation of the p53 tumor suppressor pathway.[\[3\]](#)

Quantitative Data

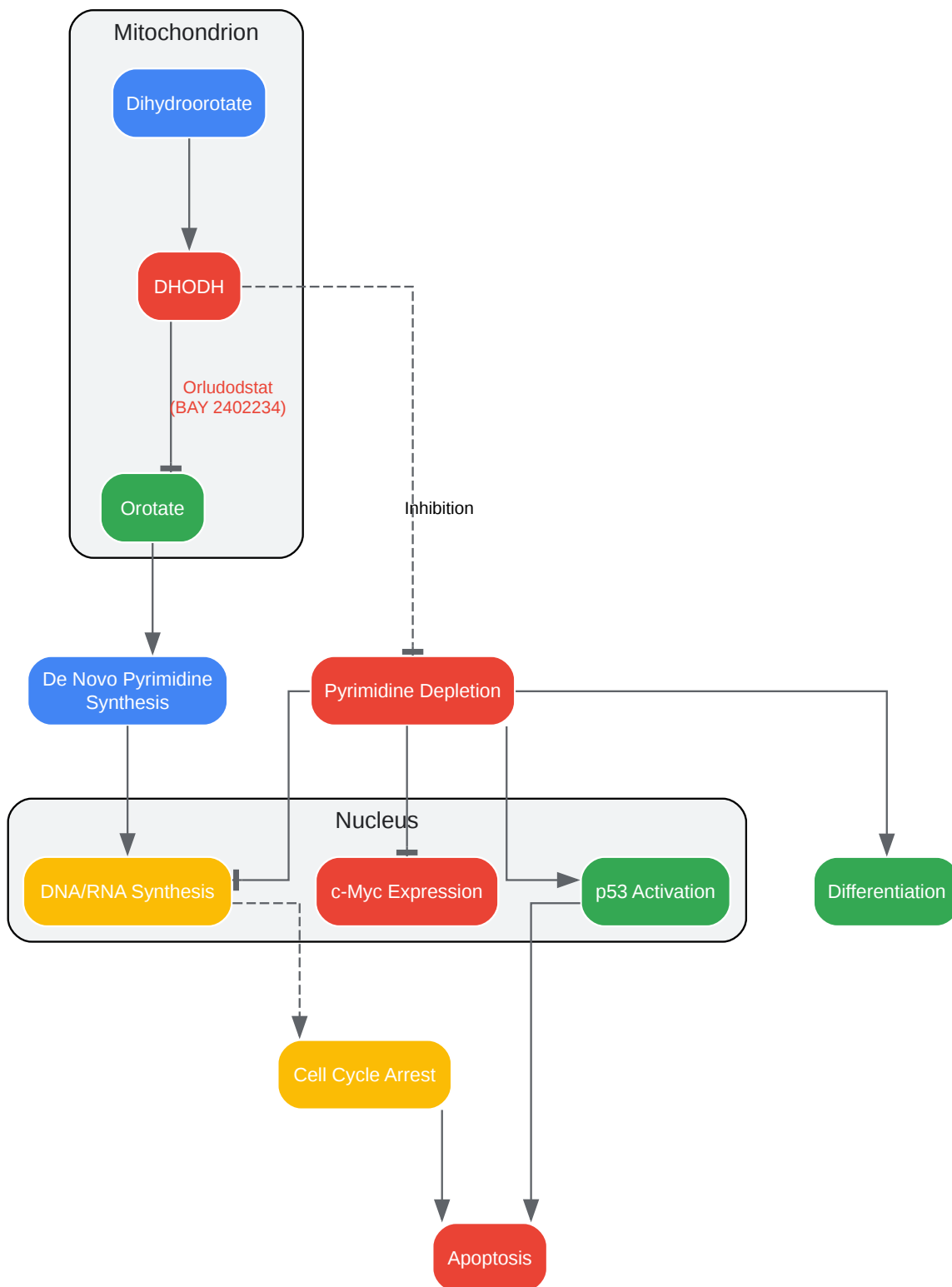
The inhibitory activity of **Orludodstat** has been quantified against its molecular target and in various cancer cell lines.

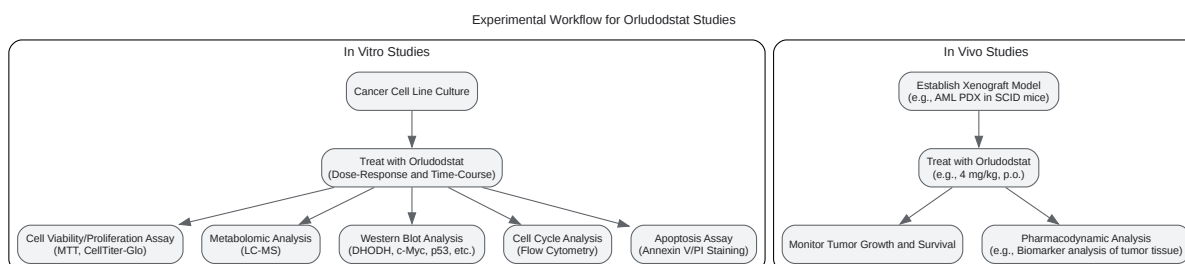
Target/Cell Line	Assay Type	IC50 Value	Reference
DHODH (human, cell-free)	Enzymatic Assay	1.2 nM	[1]
MOLM-13 (AML)	Proliferation Assay	Sub-nanomolar to low-nanomolar range	[1]
HEL (AML)	Proliferation Assay	Sub-nanomolar to low-nanomolar range	[1]
MV4-11 (AML)	Proliferation Assay	Sub-nanomolar to low-nanomolar range	[1]
SKM-1 (AML)	Proliferation Assay	Sub-nanomolar to low-nanomolar range	[1]
THP-1 (AML)	Proliferation Assay	Sub-nanomolar to low-nanomolar range	[1]
OCI-LY19 (DLBCL)	Proliferation Assay	5 pM	[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by **Orludodstat** and a typical experimental workflow for its investigation.

Signaling Pathway of Orludodstat Action





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